E3330

APE1 redox signaling DNA repair

Researchers studying APE1/Ref-1 redox signaling face a critical challenge: generic APE1 inhibitors confound results by disrupting both redox and DNA repair functions, leading to irreproducible data. E3330 is the definitive solution-a redox-selective APE1 inhibitor that leaves DNA repair intact: • Redox IC50 6.5 µM; no DNA repair inhibition up to 50 µM • Orally bioavailable with in vivo efficacy (25 mg/kg, oral) in pancreatic cancer PDX models • Clinically validated safety (Phase I/II trials); >98% purity • Supplied by BenchChem with global shipping and reliable stock

Molecular Formula C21H30O6
Molecular Weight 378.5 g/mol
CAS No. 136164-66-4
Cat. No. B1671014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3330
CAS136164-66-4
Synonyms(2E)-3-(5-(2,3-dimethoxy-6-methyl-1,4-benzoquinoyl))-2-nonyl-2-propenoic acid
E 3330
E-3330
E3330
Molecular FormulaC21H30O6
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=CC1=C(C(=O)C(=C(C1=O)OC)OC)C)C(=O)O
InChIInChI=1S/C21H30O6/c1-5-6-7-8-9-10-11-12-15(21(24)25)13-16-14(2)17(22)19(26-3)20(27-4)18(16)23/h13H,5-12H2,1-4H3,(H,24,25)/b15-13+
InChIKeyAALSSIXXBDPENJ-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





E3330: Selective APE1/Ref-1 Redox Inhibitor


E3330 (CAS 136164-66-4), also known as APX-3330 or Erenapurstat, is a small-molecule benzoquinone derivative that functions as a direct, orally bioavailable, and selective inhibitor of the redox function of Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1) [1][2]. APE1 is a dual-function protein possessing both a DNA repair domain and a redox signaling domain [3]. E3330 selectively blocks the redox-mediated activation of transcription factors such as NF-κB, AP-1, and HIF-1α, without affecting the DNA repair endonuclease activity of APE1 [4][5]. This selectivity distinguishes E3330 from other APE1-targeting compounds and is critical for mechanistic studies and therapeutic applications.

E3330: Domain Selectivity vs. Generic APE1 Inhibitors


Generic substitution among APE1 inhibitors is not scientifically valid due to the fundamentally different mechanisms of action and functional selectivities of available compounds. E3330 is a redox-specific inhibitor that leaves the DNA repair function of APE1 intact [1]. In contrast, CRT0044876 targets the DNA repair active site (IC50 ~3 μM) [2], while methoxyamine acts as an indirect inhibitor by binding to AP sites in DNA [3]. The clinical-stage compound APX-3330 has demonstrated oral bioavailability and a favorable safety profile in Phase I/II trials [4][5], a pharmacologic attribute not shared by other APE1 inhibitors. Substituting E3330 with a generic APE1 inhibitor would therefore confound experimental results by introducing off-target effects on DNA repair pathways or altering the compound's pharmacokinetic and toxicity profile, leading to irreproducible data and flawed conclusions.

E3330: Comparative Evidence vs. Other APE1 Inhibitors


Redox-Selective APE1 Inhibition

E3330 selectively inhibits the redox function of APE1/Ref-1 without affecting its DNA repair endonuclease activity. In a redox electrophoretic mobility shift assay (EMSA), E3330 inhibited APE1-mediated AP-1 DNA binding activity with an IC50 of 6.5 µM [1]. Crucially, in parallel endonuclease and gap-filling assays spanning concentrations from 0.01 to 50 µM, E3330 exhibited no effect on APE1 DNA repair activity [1]. This functional selectivity contrasts with the DNA repair inhibitor CRT0044876, which inhibits the AP endonuclease activity of APE1 with an IC50 of ~3 µM [2], and with methoxyamine, an indirect inhibitor that binds AP sites in DNA [3].

APE1 redox signaling DNA repair domain selectivity mechanism of action

Antiproliferative Activity in Pancreatic Cancer Cells

E3330 exhibits potent, cell-line dependent antiproliferative activity against human pancreatic cancer cells. In viability assays, E3330 inhibited proliferation of PANC-1 cells with an EC50 of 87 µM and PaCa-2 cells with an EC50 of 135 µM [1]. This potency was achieved in the context of selective redox inhibition, with no detectable effect on APE1 DNA repair activity at concentrations up to 50 µM [1]. While direct head-to-head antiproliferative data against CRT0044876 or methoxyamine in these exact cell lines are not available, E3330's EC50 values provide a benchmark for comparing the cellular efficacy of future APE1 redox inhibitors.

pancreatic cancer cell proliferation EC50 anticancer activity in vitro

Tumor Inhibition in Pancreatic Xenografts

E3330 demonstrates significant in vivo antitumor activity following oral administration. In a PaCa-2 mouse xenograft model, treatment with E3330 at 25 mg/kg significantly inhibited tumor growth [1]. Furthermore, E3330 has been shown to inhibit tumor growth in patient-derived xenograft (PDX) models of pancreatic cancer at the same dose [1]. This in vivo efficacy is supported by earlier findings that E3330 inhibits tumor growth in pancreatic cancer xenografts in mice [2]. This oral activity contrasts with many other APE1 inhibitors, such as CRT0044876, for which in vivo oral bioavailability and antitumor efficacy have not been robustly demonstrated in published studies.

in vivo xenograft pancreatic cancer tumor growth inhibition oral bioavailability

Clinical Safety and Disease Stabilization

APX-3330 (E3330) is the only APE1/Ref-1 redox inhibitor to have advanced into human clinical trials, providing a unique translational bridge from preclinical research to clinical application. In a Phase I study in patients with advanced solid tumors, APX-3330 demonstrated a favorable safety profile and led to disease stabilization in approximately one-third of subjects for at least four 21-day treatment cycles (84 days) [1]. Additionally, APX-3330 has completed Phase II trials for diabetic retinopathy (ZETA-1 trial), where it showed a statistically significant reduction in the percentage of subjects with binocular ≥3-step worsening in DRSS compared to placebo [2]. No other APE1 inhibitor, including CRT0044876 or methoxyamine, has achieved this level of clinical validation.

clinical trial Phase I Phase II APE1/Ref-1 cancer diabetic retinopathy

Combination with Chemotherapy and PDT

E3330 has been shown to enhance the efficacy of established anticancer therapies, a property not documented for other APE1 inhibitors. In photodynamic therapy (PDT) studies, combination of E3330 with PDT resulted in a 3.5-fold increase in sensitivity in HeLa cells compared to A549 cells, with corresponding increases in DNA fragmentation (66% in HeLa vs. 17% in A549) and cell death rate (74% in HeLa vs. 24% in A549) [1]. Furthermore, patents describe the use of E3330 in combination with chemotherapeutic agents to augment their therapeutic effects [2]. This combinatorial potential is likely a consequence of E3330's unique ability to inhibit the redox-mediated activation of transcription factors involved in cell survival and therapy resistance [3].

combination therapy chemotherapy photodynamic therapy APE1/Ref-1 sensitization

Direct APE1 Binding and Conformational Alteration

E3330 interacts directly with APE1 to induce a partially unfolded conformation, a mechanism distinct from other APE1 inhibitors. Mass spectrometry and chemical footprinting studies revealed that incubation of APE1 with E3330 leads to the modification of seven cysteine residues by N-ethylmaleimide (NEM), compared to only two solvent-accessible cysteines modified in the absence of the inhibitor [1]. Hydrogen-deuterium exchange experiments showed that the E3330-bound, +7NEM-modified APE1 species incorporates approximately 40 more deuterium atoms than the native protein, confirming a partially unfolded state [1]. Additionally, E3330 promotes disulfide bond formation involving redox-critical Cys residues C65 and C93 [1]. This conformational trapping mechanism is unique to E3330 and is not observed with DNA repair inhibitors like CRT0044876, which bind to the active site pocket [2].

APE1 redox inhibitor protein conformation mass spectrometry binding mechanism

E3330: Optimal Application Scenarios


Redox Signaling Studies in Cancer and Inflammation

E3330 is the optimal tool for researchers seeking to isolate and study the redox signaling function of APE1/Ref-1. Its demonstrated selectivity (redox IC50 6.5 µM vs. no DNA repair inhibition up to 50 µM) ensures that observed cellular and molecular effects are specifically attributable to disrupted redox signaling, not to confounding DNA repair inhibition [1]. This is particularly critical when investigating transcription factor activation (NF-κB, AP-1, HIF-1α) and downstream gene expression changes in cancer, inflammation, and angiogenesis models.

Preclinical Development in Pancreatic Cancer

For researchers developing novel anticancer therapies, E3330 offers a validated, orally bioavailable tool compound with established in vivo efficacy in pancreatic cancer models (25 mg/kg, oral) [1][2]. Its ability to inhibit tumor growth in both cell-line xenografts and patient-derived xenografts (PDX) [1] makes it a robust benchmark for evaluating next-generation APE1 redox inhibitors or combination regimens. The demonstrated clinical safety of APX-3330 in Phase I/II trials further supports its use in translational research programs [3].

Combination Therapy: Chemo-, Radio-, and PDT

E3330 is uniquely suited for combination therapy studies due to its documented ability to sensitize cancer cells to other treatment modalities. Researchers can leverage its 3.5-fold sensitization effect in photodynamic therapy [1] and its patented use in augmenting chemotherapy [2] to explore novel therapeutic combinations. This application is particularly valuable for overcoming therapy resistance in APE1-overexpressing cancers.

Diabetic Retinopathy and Redox-Driven Diseases

Given the clinical advancement of APX-3330 in diabetic retinopathy (Phase II ZETA-1 trial) [1], E3330 is the preferred tool for preclinical research into non-oncologic diseases driven by APE1/Ref-1 redox signaling. Its established oral bioavailability and favorable safety profile [2] make it a compelling lead compound for investigating therapeutic interventions in diabetic complications, inflammatory diseases, and other redox-mediated pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3330

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.